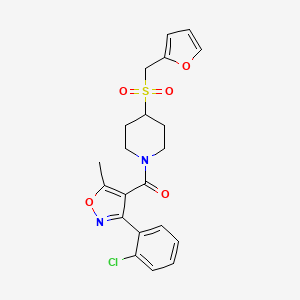

N-Boc-(1-aminocyclooctyl)-acetaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

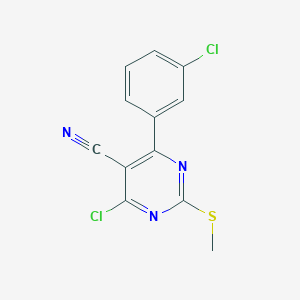

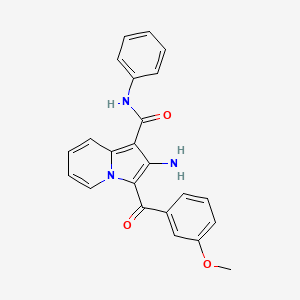

N-Boc-(1-aminocyclooctyl)-acetaldehyde, also known as Boc-ACO-CHO, is a synthetic compound that has gained significant interest in scientific research due to its unique structural properties and potential applications. This compound is a member of the Boc-protected amino aldehyde family and has a cyclooctyl ring attached to the aldehyde group, which makes it a valuable building block for the synthesis of various bioactive compounds.

Wissenschaftliche Forschungsanwendungen

Catalytic Asymmetric Mannich Reactions

N-Boc-(1-aminocyclooctyl)-acetaldehyde has been investigated for its role in catalytic asymmetric Mannich reactions. The proline-catalyzed Mannich reaction of acetaldehyde with N-tert-butoxycarbonyl (N-Boc)-imines produces β-amino aldehydes with high enantioselectivities, making them desirable for drug intermediates and the synthesis of biologically active molecules (Yang et al., 2008). Similarly, N,O-acetals have been used as surrogates for N-Boc formaldehyde and glyoxylate imines in asymmetric Mannich reactions of both acyclic and cyclic β-ketocarbonyls with excellent stereoselectivity, yielding α- or β-amino carbonyls with chiral quaternary centers (You et al., 2017).

N-Boc Protection of Amines

The N-Boc group is a pivotal protecting group in organic synthesis, especially for amines. Protic ionic liquid [TMG][Ac] has been demonstrated as an efficient, homogeneous, and recyclable catalyst for the N-Boc protection of various structurally different aryl, aliphatic, and heterocyclic amines, a crucial step in many synthetic pathways (Akbari et al., 2010). The chemistry of N-Boc-N-tert-butylthiomethyl-protected α-aminoorganostannanes has also been explored, revealing that their reaction with n-BuLi generates α-aminoorganolithiums, which can then be transformed into N-protected β-amino alcohols with high diastereoselectivities (Ncube et al., 2002).

Synthesis of β-Amino Alcohols and β-Amino Acids

The synthesis of β-amino alcohols and β-amino acids using N-Boc-protected imines has been extensively researched. For instance, highly enantioselective organocatalytic additions of unmodified aldehydes to N-Boc protected imines have been developed, leading to the formation of these compounds with high chemo- and enantioselectivities (Veselý et al., 2007).

Directed Cyclization for Synthesis

Protecting groups such as the N-Boc group can direct cyclization processes under acidic conditions, leading to reverse diastereoselectivity. This property is useful in synthesizing complex structures such as cis- and trans-dihydrexidine from a common precursor, demonstrating the versatility and importance of N-Boc-protected compounds in synthetic organic chemistry (Malhotra et al., 2013).

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(2-oxoethyl)cyclooctyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-15(11-12-17)9-7-5-4-6-8-10-15/h12H,4-11H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJWXYSGOWTDJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCCCC1)CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-(1-aminocyclooctyl)-acetaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2495197.png)

![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)

![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)

![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)